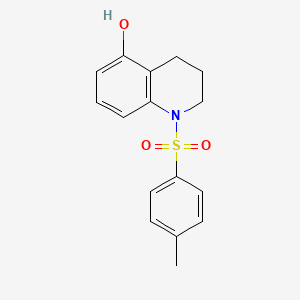
1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a hydroxyl group at the 5th position of the tetrahydroquinoline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol typically involves the tosylation of 1,2,3,4-tetrahydroquinolin-5-ol. One common method includes the reaction of 1,2,3,4-tetrahydroquinolin-5-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete tosylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity .
化学反応の分析
Types of Reactions: 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the tosyl group or to modify the tetrahydroquinoline ring.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of de-tosylated or modified tetrahydroquinoline derivatives.
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
科学的研究の応用
1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol has several applications in scientific research:
作用機序
The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. The tosyl group and the hydroxyl group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth, apoptosis, and immune response .
類似化合物との比較
1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol can be compared with other similar compounds such as:
- 1-Benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline
- 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- 1-(Chloroacetyl)-1,2,3,4-tetrahydroquinoline
- 1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline
Uniqueness: The presence of the tosyl group and the hydroxyl group at specific positions in this compound imparts unique chemical and biological properties.
特性
分子式 |
C16H17NO3S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-5-ol |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-9-13(10-8-12)21(19,20)17-11-3-4-14-15(17)5-2-6-16(14)18/h2,5-10,18H,3-4,11H2,1H3 |
InChIキー |
PKHSNEFCIKXFIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)
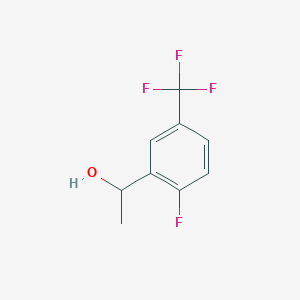

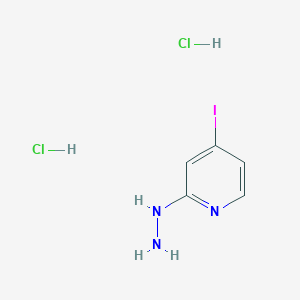


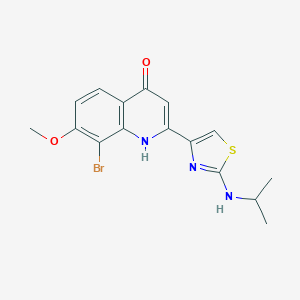
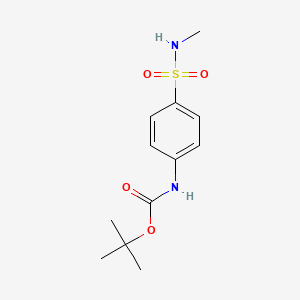
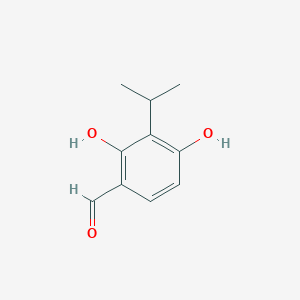
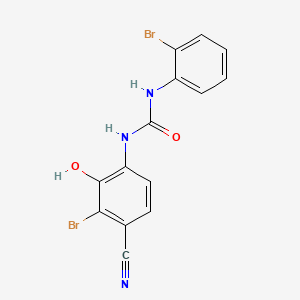
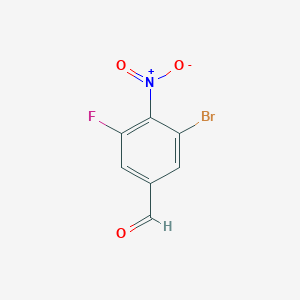
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)
